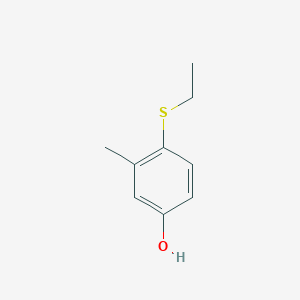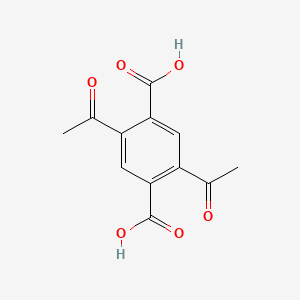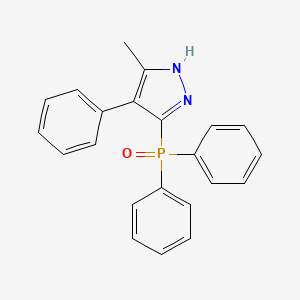
3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with diphenylphosphoryl, methyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction conditions often include the use of solvents like acetone and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrazole ring can act as a ligand, binding to metal ions and other targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Shares the diphenylphosphoryl group and is used in similar synthetic applications.
Phenylpyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
3-(Diphenylphosphoryl)-5-methyl-4-phenyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
65939-39-1 |
|---|---|
Formule moléculaire |
C22H19N2OP |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-diphenylphosphoryl-5-methyl-4-phenyl-1H-pyrazole |
InChI |
InChI=1S/C22H19N2OP/c1-17-21(18-11-5-2-6-12-18)22(24-23-17)26(25,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,23,24) |
Clé InChI |
GSOQGSBYTNROFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


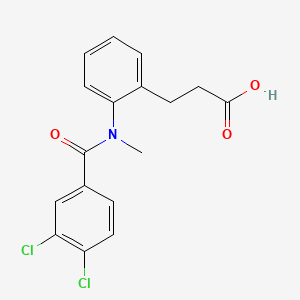
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)

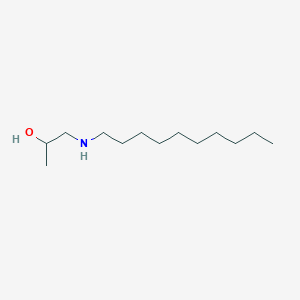
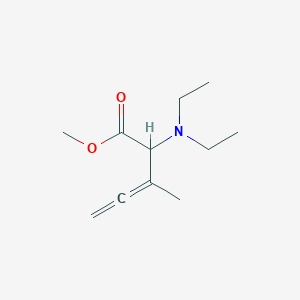

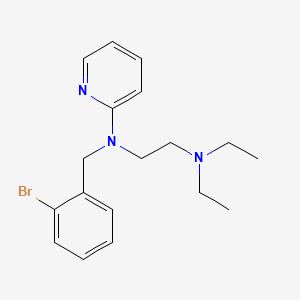
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
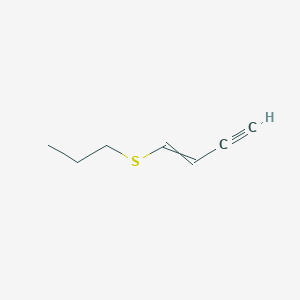
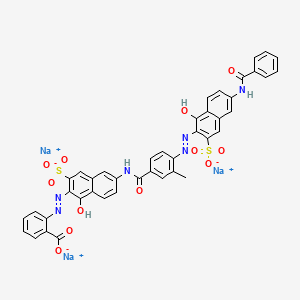
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
